2-Fluoro-4-nitrobenzamide

Vue d'ensemble

Description

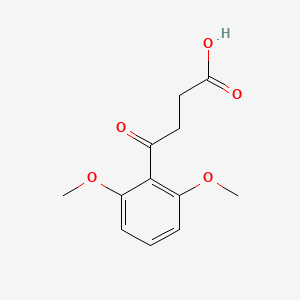

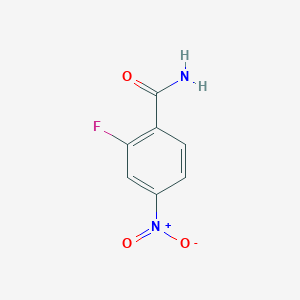

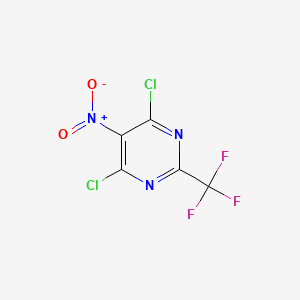

2-Fluoro-4-nitrobenzamide is a chemical compound with the molecular formula C7H5FN2O3 . It has a molecular weight of 184.125 .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-nitrobenzamide consists of a benzene ring substituted with a fluoro group at the 2nd position and a nitrobenzamide group at the 4th position . The exact mass of the molecule is 184.028427 .Physical And Chemical Properties Analysis

2-Fluoro-4-nitrobenzamide has a density of 1.5±0.1 g/cm3 . It has a boiling point of 317.6±32.0 °C at 760 mmHg . The flash point is 145.9±25.1 °C . The compound is expected to be stored at 2-8°C .Applications De Recherche Scientifique

Synthesis of Benzamide Derivatives

2-Fluoro-4-nitrobenzamide: is a key intermediate in the synthesis of various benzamide derivatives. These compounds are significant due to their wide applications in pharmaceuticals, where they are often found in drug molecules such as loperamide and acetaminophen . The synthesis process benefits from green chemistry approaches, utilizing catalysts that allow for high-yield and eco-friendly production.

Pharmaceutical Industry

In the pharmaceutical sector, 2-Fluoro-4-nitrobenzamide is used to create compounds with potential therapeutic effects. It’s involved in the production of drugs that exhibit antiplatelet activity, which is crucial for the development of cardiovascular medications .

Positron Emission Tomography (PET) Imaging

This compound is used in the development of PET imaging agents. For instance, N-(2-[18F]fluoro-4-nitrobenzoyl)glucosamine is a derivative that has shown potential in tumor imaging and could become a significant tool in cancer diagnosis and management .

Antitumor Activity

Derivatives of 2-Fluoro-4-nitrobenzamide , such as glucosamine conjugates, have been researched for their antitumor properties. Studies suggest these compounds can selectively target tumor cells, offering a pathway for developing new cancer therapies .

Industrial Applications

Beyond its scientific applications, 2-Fluoro-4-nitrobenzamide is also used in industries such as paper, plastic, and rubber. It helps in improving the quality and performance of products in these sectors .

Safety and Hazards

2-Fluoro-4-nitrobenzamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

Mécanisme D'action

Mode of Action

It is known that nitrobenzamides can act as electrophiles, potentially undergoing reactions with nucleophiles in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Fluoro-4-nitrobenzamide . .

Propriétés

IUPAC Name |

2-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYXSYLXWAVLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617997 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-nitrobenzamide | |

CAS RN |

350-32-3 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using a phase transfer catalyst in the synthesis of 2-Fluoro-4-nitrobenzoic acid?

A1: The synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene involves an oxidation reaction using potassium permanganate []. Potassium permanganate is a strong oxidizing agent, but it is not readily soluble in organic solvents, while 2-fluoro-4-nitrotoluene is. This difference in solubility can hinder the reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)